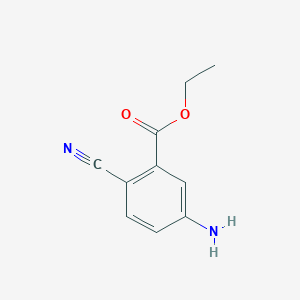

Ethyl 5-amino-2-cyanobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethyl 5-amino-2-cyanobenzoate |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3 |

InChI Key |

CTWJDYIXYDAWJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Amino 2 Cyanobenzoate

Direct Synthetic Routes to Ethyl 5-amino-2-cyanobenzoate

Direct synthetic strategies for ethyl 5-amino-2-cyanobenzoate involve the sequential or convergent construction of the target molecule from simpler starting materials. These routes focus on the efficient installation of the ethyl ester, nitrile, and amino functionalities onto the benzene (B151609) ring.

Esterification Reactions and Optimization of Conditions

The esterification of 5-amino-2-cyanobenzoic acid is a direct method to obtain the target ethyl ester. The Fischer-Speier esterification is a commonly employed method, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com

Optimization of reaction conditions is crucial for achieving high yields. Key parameters include the choice of acid catalyst, reaction temperature, and reaction time. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

| Entry | Acid Catalyst | Ethanol (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (catalytic) | Excess (solvent) | Reflux | 8 | 85 |

| 2 | HCl (gas) | Excess (solvent) | Reflux | 6 | 90 |

| 3 | TsOH (catalytic) | Excess (solvent) | Reflux | 12 | 82 |

Strategies for Introducing the Nitrile Moiety

The introduction of the nitrile group at the C2 position of an ethyl 5-aminobenzoate precursor is a key step in several synthetic routes. A prominent strategy for this transformation is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt. wikipedia.orgmasterorganicchemistry.com

The process begins with the diazotization of ethyl 5-aminobenzoate using nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. masterorganicchemistry.com The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN) to yield ethyl 5-amino-2-cyanobenzoate. masterorganicchemistry.com The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. organic-chemistry.org

Amination Processes on the Benzoate (B1203000) Scaffold

Another direct approach involves the introduction of the amino group at the C5 position of an ethyl 2-cyanobenzoate scaffold. This is commonly achieved through a two-step process: nitration followed by reduction.

Initially, ethyl 2-cyanobenzoate is subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction introduces a nitro group predominantly at the C5 position due to the directing effects of the existing substituents.

The subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), or by using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.com

Indirect Synthesis via Precursor Functionalization

Indirect synthetic routes to ethyl 5-amino-2-cyanobenzoate begin with a pre-functionalized benzoate ester, upon which the final functional groups are introduced. A common strategy involves the cyanation of a halogenated precursor.

Cyanation Reactions of Halogenated Benzoate Esters

This approach utilizes a starting material such as ethyl 5-amino-2-bromobenzoate or ethyl 5-amino-2-chlorobenzoate. The cyano group is then introduced by displacing the halogen atom through a nucleophilic substitution reaction.

Palladium-catalyzed cyanation has emerged as a powerful and versatile method for the synthesis of aryl nitriles from aryl halides. researchgate.netrsc.orgrsc.orgrsc.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. researchgate.netresearchgate.net The catalytic cycle is understood to proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile and regenerate the active catalyst. researchgate.net

A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.gov The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos and tBuXPhos often providing superior results. nih.gov

Different cyanide sources can be utilized, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and sodium cyanide (NaCN). nih.govmit.edu The use of less toxic cyanide sources like K₄[Fe(CN)₆] is often preferred for safety and environmental reasons. nih.govorganic-chemistry.org The reaction conditions, including solvent, base, and temperature, are optimized to achieve high yields and selectivity.

| Entry | Halogen (X) | Palladium Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Br | Pd₂(dba)₃ | XPhos | Zn(CN)₂ | DMF | 120 | 92 |

| 2 | Br | Pd(OAc)₂ | dppf | K₄[Fe(CN)₆] | DMAc | 130 | 88 |

| 3 | Cl | PdCl₂(dppf) | - | Zn(CN)₂ | NMP | 150 | 75 |

| 4 | Br | [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | MeCN/H₂O | 75 | 95 organic-chemistry.org |

Copper-Mediated Cyanation Strategies

Copper-mediated cyanation, an evolution of the traditional Rosenmund-von Braun reaction, serves as a vital method for introducing a cyano group onto an aromatic ring. This strategy typically involves the reaction of an aryl halide with a copper(I) cyanide source. In the context of ethyl 5-amino-2-cyanobenzoate synthesis, a suitable precursor such as ethyl 5-amino-2-halobenzoate would be subjected to cyanation. Modern variations of this reaction often utilize catalytic amounts of copper in conjunction with various ligands and cyanide sources, offering milder reaction conditions and broader substrate scope. google.com

The general mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the desired nitrile product. The efficiency of these reactions can be influenced by the nature of the halide (iodides and bromides being more reactive than chlorides), the choice of solvent, and the presence of specific ligands that stabilize the copper catalyst. tezu.ernet.in For instance, the use of copper(I) iodide as a catalyst or co-catalyst in the presence of an alkali metal cyanide is a common approach. google.comtezu.ernet.in Non-metallic and less toxic cyanide sources, such as benzyl (B1604629) cyanide, have also been explored in copper-mediated reactions, proceeding through a cascade process involving C-H bond oxidation and C-CN bond cleavage. researchgate.net

Comparison of Cyano-Introducing Reagents and Conditions

The introduction of the cyano group onto an aromatic ring can be achieved using various reagents and catalytic systems, each with distinct advantages and limitations. The primary methods involve palladium-catalyzed and copper-mediated cyanations.

Palladium-catalyzed cyanation is a versatile method that often employs zinc cyanide (Zn(CN)₂) as the cyanide source. google.com This approach is known for its high efficiency and tolerance of a wide range of functional groups. However, the use of zinc cyanide can complicate product purification due to the presence of heavy metal byproducts. google.com Alternative, less costly alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) are often more sensitive to the choice of catalyst and solvent and can deactivate the metal catalyst. tezu.ernet.ingoogle.com

Copper-mediated cyanations, as discussed previously, are a classical and still widely used method. They are particularly effective for aryl bromides and iodides. The development of ligands such as 1,2-diamines has allowed these reactions to proceed under milder conditions. tezu.ernet.in

More recently, alternative and safer cyanide sources have been developed to circumvent the high toxicity of traditional reagents. These include ethyl(ethoxymethylene)cyanoacetate and benzyl cyanide, which can release the cyanide ion in situ under specific copper-catalyzed conditions. researchgate.netrsc.org

Below is a comparative table of common cyanation reagents and conditions.

| Cyanide Source | Catalyst System | Typical Substrate | Temperature | Advantages | Disadvantages |

| KCN / NaCN | Cu(I) salts | Aryl Iodides, Aryl Bromides | High | Low cost | High toxicity, harsh conditions, catalyst deactivation google.com |

| Zn(CN)₂ | Pd(0) complexes | Aryl Chlorides, Bromides, Triflates | Moderate to High | High yields, good functional group tolerance google.com | Heavy metal waste, higher cost google.com |

| Acetone Cyanohydrin | CuI / 1-Butylimidazole | Aryl / Heteroaryl Bromides | Moderate | Controlled release of CN⁻ tezu.ernet.in | Toxicity of reagent |

| Benzyl Cyanide | Cu(I) salts | Aryl Halides | High | Safer cyanide source researchgate.net | Requires oxidative conditions, potential for side reactions |

| Ethyl (ethoxymethylene) cyanoacetate | Cu(I) salts | Heterocycles | High | Non-toxic reagent rsc.org | Primarily demonstrated for C-H activation |

Reduction of Nitro-Substituted Benzoate Esters

A prevalent and highly efficient route to ethyl 5-amino-2-cyanobenzoate involves the reduction of its nitro precursor, ethyl 2-cyano-5-nitrobenzoate. The selective reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis.

Catalytic hydrogenation is a clean and widely used industrial method for the reduction of nitroarenes. google.com This process involves treating the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.comwikipedia.org The reaction is typically carried out in solvents such as ethanol, methanol, or ethyl acetate. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high selectivity and yield, minimizing side reactions such as the reduction of the cyano or ester groups. ccspublishing.org.cn For instance, Pd/C is often preferred for its high activity and selectivity in reducing the nitro group without affecting other functionalities like halogens that may be present on the aromatic ring. google.comccspublishing.org.cn

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Key Features |

| Pd/C | 1-10 bar | Ethanol, THF, Acetic Acid | Room Temp. to Moderate | High selectivity, widely used industrially google.comresearchgate.net |

| Raney Nickel | 1-50 bar | Ethanol | Room Temp. to High | Lower cost than Pd/C, high activity wikipedia.orgresearchgate.net |

| PtO₂ (Adams' catalyst) | 1-3 bar | Acetic Acid, Ethanol | Room Temp. | Highly active, effective under mild conditions researchgate.net |

Besides catalytic hydrogenation, several chemical reducing agents can effectively convert aromatic nitro compounds to their corresponding anilines. These methods are particularly useful in laboratory settings where high-pressure hydrogenation equipment may not be available.

A classic and cost-effective method involves the use of a metal in an acidic medium, such as iron in acetic acid or hydrochloric acid (Fe/HCl), or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). google.comresearchgate.net These reactions are generally robust and high-yielding. The Fe/HCl system is considered environmentally benign as it produces iron oxide as a byproduct. researchgate.net

Other reagents include sodium dithionite (B78146) (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S), which can offer selectivity in molecules with multiple reducible functional groups. wikipedia.orgresearchgate.net Metal hydrides are generally not used for the reduction of aryl nitro groups to anilines as they tend to form intermediate products like azo compounds. wikipedia.org

| Reagent | Solvent | Conditions | Advantages | Disadvantages |

| Fe / HCl or Acetic Acid | Ethanol / Water | Reflux | Inexpensive, effective, environmentally relatively benign researchgate.net | Requires acidic conditions, workup can be tedious |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | Works well, often used in lab scale researchgate.netresearchgate.net | Generates tin waste, harsh acidic conditions |

| Sodium Dithionite (Na₂S₂O₄) | Water / Organic Co-solvent | Moderate | Mild conditions researchgate.net | Can require large excess of reagent |

| Zinc / Ammonium (B1175870) Chloride | Water / Methanol | Reflux | Avoids strong acids, less toxic waste wikipedia.orgresearchgate.net | Can be slower than other methods |

Transformations from Other Substituted Benzoic Acid Derivatives

Ethyl 5-amino-2-cyanobenzoate can also be synthesized through multi-step sequences starting from other readily available benzoic acid derivatives. One such conceptual pathway begins with a nitrated benzoic acid, such as 3-nitrobenzoic acid. The synthesis would proceed by first reducing the nitro group to an amine, yielding 3-aminobenzoic acid. googleapis.com The crucial step would then be the introduction of the cyano group at the 2-position. This is often accomplished via a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by displacement with a cyanide nucleophile. google.comgoogleapis.com However, directing the cyanation specifically to the 2-position while the 5-position is occupied by another group requires careful strategic planning of substituent introduction.

While the prompt mentions phthalic acid monoamide, a Hofmann rearrangement of such a compound would lead to anthranilic acid (2-aminobenzoic acid). Further functionalization at the 5-position and subsequent cyanation would be required, making this a less direct route compared to the reduction of a pre-functionalized nitrobenzoate ester.

Catalytic Systems and Reaction Environment Considerations in Ethyl 5-amino-2-cyanobenzoate Synthesis

The successful synthesis of ethyl 5-amino-2-cyanobenzoate is highly dependent on the careful selection of catalytic systems and the control of the reaction environment.

In cyanation reactions , particularly those catalyzed by palladium, the choice of ligand is critical. Phosphine ligands are commonly used to stabilize the palladium(0) active species and facilitate the catalytic cycle. google.com The solvent also plays a crucial role; polar aprotic solvents like DMF or ethers are often used to dissolve the reactants and facilitate the reaction. google.com For copper-mediated cyanations, the reaction environment must be carefully controlled to prevent the oxidation of the Cu(I) catalyst, and the choice of solvent can significantly impact reaction rates and yields.

In catalytic hydrogenation for the reduction of the nitro group, the catalyst's activity and selectivity are paramount. The support material (e.g., activated carbon) provides a high surface area for the metal catalyst, enhancing its efficiency. ccspublishing.org.cn The reaction environment must be free of catalyst poisons, such as sulfur compounds, which can deactivate the catalyst. researchgate.net The solvent choice can influence hydrogen solubility and substrate transport to the catalyst surface. researchgate.net Adequate stirring is essential to ensure efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst, preventing localized hydrogen starvation which can lead to the formation of undesired intermediates like azoxy or azo compounds. researchgate.net

Role of Transition Metal Catalysts (e.g., Palladium, Copper)

Transition metal catalysts are central to the modern synthesis of aryl nitriles, including Ethyl 5-amino-2-cyanobenzoate. Palladium and copper complexes are particularly effective in facilitating the substitution of an aryl halide with a cyanide group.

Palladium Catalysis: Palladium-catalyzed cyanation is a versatile method for preparing 2-amino-5-cyanobenzoic acid derivatives. wikipedia.orgnih.gov These reactions typically employ a palladium complex that cycles between Pd(0) and Pd(II) oxidation states during the catalytic process. organic-chemistry.org The effectiveness of the catalysis is highly dependent on the ligands coordinated to the palladium atom. Tertiary phosphines have been identified as particularly effective ligands for these transformations. organic-chemistry.org

Historically, zinc cyanide (Zn(CN)₂) has been a common cyanide source for palladium-catalyzed reactions, often conducted in solvents like N,N-dimethylformamide (DMF). nih.govorganic-chemistry.org However, concerns over the toxicity of zinc and the difficulty in recycling high-boiling point solvents like DMF have driven research towards more economical and environmentally benign alternatives. wikipedia.orgorganic-chemistry.org Consequently, methods utilizing alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), have been developed. wikipedia.orgnih.gov These reagents are less costly but can be more prone to deactivating the catalyst, necessitating careful optimization of reaction conditions. wikipedia.orgnih.gov

| Cyanide Source | Typical Catalyst System | Common Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Zinc Cyanide (Zn(CN)₂) | Palladium complex with phosphine ligands | DMF | Effective for cyanation of aryl bromides and chlorides | Heavy metal waste; solvent is difficult to recycle wikipedia.orgorganic-chemistry.org |

| Alkali Metal Cyanides (KCN, NaCN) | Palladium complex with specialized phosphine ligands | Ethers (THF), Nitriles (Acetonitrile) | Lower cost; simplifies product purification wikipedia.orgnih.gov | Higher potential for catalyst deactivation wikipedia.orgnih.gov |

Copper Catalysis: Copper-catalyzed cyanation, often referred to as a Rosenmund-von Braun type reaction, is another prominent method. This pathway typically involves the use of a copper(I) salt as either a reagent or a catalyst. Suitable copper(I) sources include copper(I) iodide, copper(I) bromide, copper(I) chloride, and copper(I) cyanide. core.ac.uk In these reactions, a compound such as 5-amino-2-bromo-benzoic acid methyl ester can be converted to the corresponding 5-amino-2-cyanobenzoate. chemicalbook.com The reaction is believed to proceed via a species catalyzed by the copper(I) salt. core.ac.uk Bidentate chelating ligands can be added to accelerate the rate of conversion. core.ac.uk This methodology provides an efficient route to produce the desired compound in high yields, often exceeding 95%, within a few hours using inexpensive reagents. core.ac.uk

Base-Mediated Synthetic Pathways

Direct base-mediated pathways for the introduction of the cyano group onto the aromatic ring are not the predominant method described in the literature for this specific compound. Instead, bases are typically employed in ancillary roles or for subsequent transformations.

Auxiliary Roles in Catalysis: In certain palladium-catalyzed systems, bases are used to prepare the active catalyst. For instance, phosphine ligands are often stored as phosphonium (B103445) salts, and a base is required to liberate the unprotonated, active phosphine ligand. A variety of bases can be used for this purpose, including alkoxides like potassium tert-butoxide and alkali metal carbonates such as sodium carbonate. google.com

Use in Hydrolysis: Base-catalyzed hydrolysis is a common and preferred method for converting the final ester product, Ethyl 5-amino-2-cyanobenzoate, into its corresponding carboxylic acid, 5-amino-2-cyanobenzoic acid. google.com This saponification reaction is typically carried out using alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol like methanol. google.com The base promotes the nucleophilic cleavage of the ester bond to yield the carboxylate salt, which is then acidified with a strong acid to furnish the final carboxylic acid product. google.com

| Base Type | Example | Function | Context |

|---|---|---|---|

| Alkoxides, Carbonates | Potassium tert-butoxide, Sodium Carbonate | Liberation of active phosphine ligand from its salt | Preparation of palladium catalyst for cyanation google.com |

| Alkali Metal Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Catalyzes hydrolysis of the ester group | Conversion of Ethyl 5-amino-2-cyanobenzoate to 5-amino-2-cyanobenzoic acid google.com |

Solvent Systems and Reaction Medium Optimization

The choice of solvent and the optimization of the reaction medium are critical for achieving high yields and purity in the synthesis of Ethyl 5-amino-2-cyanobenzoate. The solvent must be compatible with the reactants and catalysts and often plays a role in the reaction's success.

Solvent Selection: A variety of organic solvents can be utilized for the cyanation reaction. The ideal solvent should substantially or completely dissolve the starting aryl halide, while the metal cyanide reagent may have lower solubility. core.ac.uk Commonly used solvents include:

Nitriles: Acetonitrile (B52724), Propionitrile wikipedia.orgcore.ac.uk

Ethers: Tetrahydrofuran (THF), p-Dioxane wikipedia.orgcore.ac.uk

Aromatics: Toluene, Xylenes, Chlorobenzene core.ac.uk

Ketones: Acetone, Methyl Ethyl Ketone (MEK) core.ac.uk

Other: Ethyl acetate, Dichloromethane core.ac.uk

Among these, acetonitrile is often noted for providing superior product yield and purity. core.ac.uk For palladium-catalyzed cyanations using alkali metal cyanides, ether and nitrile solvents have been found to be particularly effective. wikipedia.org

Reaction Medium Optimization: Optimizing the reaction medium extends beyond solvent choice. Several factors can be adjusted to improve the reaction's outcome.

Anhydrous Conditions: Achieving a high yield and purity is often dependent on the reaction medium being substantially anhydrous. The starting materials and solvent should contain minimal water, preferably 0.1% or less by weight. google.com

Solvent Volume: The ratio of solvent volume to the weight of the starting material is a key parameter. A typical range is between 2 mL/g and 10 mL/g. core.ac.uk While larger solvent volumes can facilitate stirring, they can also slow the reaction rate and increase costs. A preferred range is often between 3 mL/g and 6 mL/g. core.ac.uk

Temperature: The reaction is often maintained at elevated temperatures, for instance between 160 and 200 °C for certain copper-catalyzed processes, for a duration of 2 to 24 hours. core.ac.uk

| Parameter | Recommendation / Finding | Rationale |

|---|---|---|

| Preferred Solvents | Acetonitrile, Tetrahydrofuran (THF) wikipedia.orgcore.ac.uk | Often provides superior yield and purity; effective for Pd-catalyzed reactions with alkali metal cyanides. wikipedia.orgcore.ac.uk |

| Solvent Condition | Substantially anhydrous (≤ 0.1% water) google.com | Maximizes product yield and purity. google.com |

| Solvent Volume Ratio | 3 mL/g to 6 mL/g of starting material core.ac.uk | Balances ease of stirring with reaction rate and cost. core.ac.uk |

| Recyclability | Avoid high-boiling, water-soluble solvents like DMF wikipedia.orgorganic-chemistry.org | Easier to recycle solvents like THF and acetonitrile, reducing environmental impact and cost. wikipedia.org |

Chemical Reactivity and Transformation Pathways of Ethyl 5 Amino 2 Cyanobenzoate

Reactivity of the Ester Functional Group

The ester group in Ethyl 5-amino-2-cyanobenzoate is susceptible to nucleophilic acyl substitution, enabling its conversion into carboxylic acids, other esters, and amides.

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 5-amino-2-cyanobenzoic acid. This transformation is typically achieved through base-catalyzed hydrolysis, also known as saponification. libretexts.orgopenstax.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. openstax.org This process is generally preferred over acid-catalyzed hydrolysis for preparing the carboxylic acid from its ester. google.com The reaction is driven to completion by the formation of a stable carboxylate salt, which is subsequently protonated in an acidic workup step to yield the final carboxylic acid. libretexts.orgopenstax.org

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| Aqueous Base (e.g., NaOH, KOH, LiOH) | Water/THF mixture | Heating, followed by acidic workup (e.g., HCl) | 5-amino-2-cyanobenzoic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl group of Ethyl 5-amino-2-cyanobenzoate in an addition-elimination sequence. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol corresponding to the desired ester is typically used in large excess to shift the equilibrium. mdpi.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol. masterorganicchemistry.com

| Catalyst | Reagents | Conditions | Product Example |

|---|---|---|---|

| Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Excess Alcohol (R'OH, e.g., Methanol) | Heating/Reflux | Methyl 5-amino-2-cyanobenzoate |

Amides can be synthesized from esters by heating them with an appropriate amine, a process known as aminolysis. google.com This direct conversion often requires high temperatures and may be conducted in a suitable polar solvent. google.com The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl group. The formation of 5-amino-2-cyanobenzamide derivatives from Ethyl 5-amino-2-cyanobenzoate can be achieved through this pathway. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent to form the amide bond. google.com

| Method | Reagents | Conditions | Product Example |

|---|---|---|---|

| Direct Aminolysis | Amine (e.g., Methylamine) | Heating in a polar solvent (e.g., ethylene (B1197577) glycol) google.com | 5-amino-2-cyano-N-methylbenzamide |

Reactivity of the Nitrile Functional Group

The cyano group of Ethyl 5-amino-2-cyanobenzoate is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. libretexts.orgopenstax.org

Organometallic reagents, such as Grignard or organolithium reagents, can act as nucleophiles and add to the electrophilic carbon of the nitrile. openstax.orglibretexts.org This reaction forms an intermediate imine anion. openstax.orglibretexts.org A single nucleophilic addition occurs because the negative charge on the intermediate imine anion prevents a second addition. libretexts.org Subsequent hydrolysis of this intermediate during aqueous work-up yields a ketone. openstax.orglibretexts.org For example, the reaction of Ethyl 5-amino-2-cyanobenzoate with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would produce Ethyl 5-amino-2-acetylbenzoate.

| Reagents | Solvent | Conditions | Product Example |

|---|---|---|---|

| 1. Grignard Reagent (e.g., R-MgBr) 2. Aqueous acid workup (e.g., H₃O⁺) | Anhydrous Ether or THF | Anhydrous conditions, then hydrolysis | Ethyl 5-amino-2-acylbenzoate |

The nitrile group can be reduced to a primary amine (an aminomethyl group). chemguide.co.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgfiveable.me The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orgdoubtnut.com The resulting intermediate is then protonated during an aqueous workup to give the primary amine. libretexts.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel, is another common method for reducing nitriles. chemguide.co.ukresearchgate.net This process typically requires elevated temperature and pressure. chemguide.co.uk These methods would convert Ethyl 5-amino-2-cyanobenzoate to Ethyl 5-amino-2-(aminomethyl)benzoate.

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in dry ether or THF 2. Aqueous workup chemguide.co.ukresearchgate.net | Anhydrous conditions, followed by hydrolysis | Ethyl 5-amino-2-(aminomethyl)benzoate |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd, Pt, or Raney Ni) chemguide.co.uk | Elevated temperature and pressure | Ethyl 5-amino-2-(aminomethyl)benzoate |

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) in ethyl 5-amino-2-cyanobenzoate is a key functional group for constructing heterocyclic rings. Its electrophilic carbon atom is susceptible to nucleophilic attack, initiating cyclization cascades. libretexts.org This reactivity is fundamental to the synthesis of quinazolines and related fused heterocyclic systems. For instance, the reaction of 2-aminobenzonitriles with other reagents can lead to the formation of quinazoline (B50416) derivatives through intramolecular cyclization where the nitrile group participates in ring closure. mdpi.comorganic-chemistry.org

One common strategy involves the reaction of the amino group of another molecule with the nitrile, which, after an initial addition, can lead to a cyclized product. The reactivity of the nitrile can be enhanced by protonation in acidic conditions, which increases its electrophilicity. chemistrysteps.com Various synthetic methods have been developed to produce quinazolines, some of which can be initiated from precursors similar in structure to ethyl 5-amino-2-cyanobenzoate, highlighting the importance of the aminobenzonitrile framework in heterocyclic synthesis. nih.govnih.gov

Reactivity of the Aromatic Amino Functional Group

The aromatic amino group (-NH₂) is a potent nucleophile and directing group, significantly influencing the molecule's reactivity in various transformations, including acylation, alkylation, condensation, and diazotization reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic, readily reacting with acylating and alkylating agents.

Acylation: This reaction typically involves treating ethyl 5-amino-2-cyanobenzoate with acyl halides or anhydrides in the presence of a base. The base neutralizes the acid byproduct and facilitates the reaction. This transformation results in the formation of an N-acyl derivative, where an acyl group (R-C=O) is attached to the nitrogen atom.

Alkylation: Similarly, the amino group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group displaces the halide from the alkylating agent. This process can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

These reactions are fundamental in modifying the electronic properties of the amino group and are often used as a preliminary step in more complex synthetic sequences.

Condensation Reactions

The primary aromatic amino group of ethyl 5-amino-2-cyanobenzoate can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The rate of these condensation reactions can be influenced by the nature of the substituents on the aromatic aldehyde. Electron-withdrawing groups on the aldehyde generally increase the reaction rate. researchgate.net Mixed aldol (B89426) condensations, a related class of reactions, can be successful if one of the carbonyl partners is a particularly good donor or can only act as an acceptor. libretexts.org

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating ethyl 5-amino-2-cyanobenzoate with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.org

The resulting aryl diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often with the assistance of a copper(I) salt catalyst. organic-chemistry.org This allows for the introduction of a wide range of substituents onto the aromatic ring that are not easily introduced by direct substitution methods.

Common Sandmeyer Reactions Include:

Cyanation: Replacement of the diazonium group with a cyano group using copper(I) cyanide (CuCN). scirp.orgscirp.org

Halogenation: Replacement with chloro or bromo groups using CuCl or CuBr, respectively.

Hydroxylation: Replacement with a hydroxyl group using copper(I) oxide in the presence of copper(II) nitrate. wikipedia.org

This pathway provides a powerful synthetic tool for further functionalizing the aromatic ring of the parent molecule. google.com

Intermolecular and Intramolecular Cyclization Reactions

The strategic placement of the amino, cyano, and ester groups in ethyl 5-amino-2-cyanobenzoate makes it an excellent precursor for complex cyclization reactions, leading to the formation of polycyclic heterocyclic systems.

Formation of Spiro-Isoindolinone Dihydroquinazolinones

A notable application of ethyl 5-amino-2-cyanobenzoate and related compounds is in the synthesis of spiro-isoindolinone dihydroquinazolinones. These complex spirocyclic structures are formed through a base-mediated spirocyclization reaction. nih.gov The reaction involves the nucleophilic attack of an amine on the nitrile group of a cyanobenzoate derivative, leading to an imine intermediate. nih.gov Subsequent intramolecular cyclizations result in the formation of the final spiro compound. nih.gov

The synthesis of similar spiro-quinazolinone derivatives can also be achieved through the condensation reaction of an aminocarboxamide with isatin (B1672199) in the presence of a catalyst. mdpi.comresearchgate.net These reactions highlight the utility of aminobenzamide and aminonitrile derivatives in constructing intricate molecular architectures with potential biological significance.

Cyclization to Pyrazole (B372694) Derivatives

The synthesis of pyrazole rings is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). nih.govmdpi.com While Ethyl 5-amino-2-cyanobenzoate does not possess a classic 1,3-dicarbonyl functionality, its constituent groups can be chemically manipulated to facilitate pyrazole formation, often resulting in fused heterocyclic systems.

A primary route to pyrazole synthesis involves the reaction between a β-ketonitrile or a related α,β-unsaturated nitrile with hydrazine hydrate (B1144303). mdpi.comresearchgate.netresearchgate.net For a substrate like Ethyl 5-amino-2-cyanobenzoate, a direct and simple cyclization to a pyrazole is not straightforward due to the relative positions of the functional groups. However, transformation into a fused pyrazole system, such as a pyrazoloquinoline, is a plausible pathway. The synthesis of pyrazolo[3,4-b]quinolines, for instance, often commences from aminopyrazole precursors that undergo cyclization to form the quinoline (B57606) ring. nih.govresearchgate.netresearchgate.net

Alternatively, a reaction could be envisioned where the cyano group and the ortho C-H bond of the aromatic ring participate in a cyclocondensation with hydrazine under specific catalytic conditions. The reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate to yield ethyl 3-amino-1H-pyrazole-4-carboxylate demonstrates the established reactivity of α-cyano ester derivatives in pyrazole synthesis. google.com While this substrate is aliphatic, it underscores the principle of using a cyano-activated precursor.

Table 1: Conditions for Pyrazole Synthesis from Cyano-Containing Precursors

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine Hydrate, Water | 0-45°C, 6h | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Not specified | google.com |

| 1,3-Diketones | Hydrazine Derivatives | Acid or Base Catalysis | Substituted Pyrazoles | Variable | nih.govmdpi.com |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Microwave, Solvent-free | 3,5-Disubstituted-1H-pyrazoles | Good | mdpi.com |

Access to Pyrimidine (B1678525) Derivatives

The structure of Ethyl 5-amino-2-cyanobenzoate is well-suited for the synthesis of fused pyrimidine rings, namely quinazolines. The formation of the quinazoline scaffold typically involves the reaction of an anthranilic acid derivative with a one-carbon unit, such as formamide, or cyclization with reagents like amidines. mdpi.comresearchgate.net The 2-cyano group of an anthranilonitrile can be effectively utilized as a precursor to one of the carbon atoms in the resulting pyrimidine ring.

One established method involves the reaction of N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives, which undergo cyclization to form the quinazoline ring. nih.gov This suggests a pathway where Ethyl 5-amino-2-cyanobenzoate could first be converted to a formamidine (B1211174) at the 5-amino position before subsequent cyclization. A more direct approach is the reaction of anthranilonitriles with reagents that provide the remaining atoms for the pyrimidine ring. For example, superacidic cyclization of activated anthranilonitriles has been shown to produce 4-aminoquinolines, demonstrating the reactivity of the cyano group in forming the fused pyridine (B92270) ring of the quinoline system. nih.gov

The synthesis of quinazolines can be achieved under various conditions, including microwave-assisted and metal-catalyzed reactions, highlighting the versatility of these transformations. nih.govresearchgate.net

Table 2: Selected Methods for Quinazoline Synthesis from Anthranilic Acid/Nitrile Derivatives

| Precursor | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N'-(2-cyanophenyl)formamidines | Dialkyl amino(phenyl)phosphonates | Microwave, 100°C, Isopropanol/Acetic Acid | 4-Aminoquinazoline derivatives | nih.gov |

| Substituted Anthranilonitriles | 1,1,1-Trichloro-4-ethoxybut-3-enone, then Trifluoromethanesulfonic acid | Refluxing EtOH, then superacid | 4-Aminoquinoline esters | nih.gov |

| 2-Acetamidobenzoic acid | Amine, PCl3 | Toluene | 2-Substituted-quinazolin-4(3H)-one | mdpi.com |

| Isatoic Anhydride | Amine, then Ethyl Orthoformate | Reflux | Dihydro-4-oxoquinazolines | mdpi.com |

Synthesis of Oxadiazole and Other Heterocyclic Systems

The functional groups of Ethyl 5-amino-2-cyanobenzoate serve as versatile handles for the synthesis of various other heterocyclic systems, including oxadiazoles (B1248032) and benzothiazoles.

Oxadiazole Derivatives: There are two major isomers of oxadiazole, 1,2,4- and 1,3,4-oxadiazole (B1194373), and synthetic routes from Ethyl 5-amino-2-cyanobenzoate can be proposed for both.

1,2,4-Oxadiazoles: The synthesis of this isomer typically proceeds through an N-acylamidoxime intermediate. The 2-cyano group of Ethyl 5-amino-2-cyanobenzoate can be reacted with hydroxylamine (B1172632) to form the corresponding amidoxime (B1450833). Subsequent acylation of the amidoxime with a carboxylic acid or its derivative, followed by dehydrative cyclization, would yield the 3,5-disubstituted 1,2,4-oxadiazole. organic-chemistry.orgmdpi.com

1,3,4-Oxadiazoles: This isomer is commonly synthesized from acid hydrazide precursors. mdpi.com The ethyl ester functionality of Ethyl 5-amino-2-cyanobenzoate can be readily converted into the corresponding benzoyl hydrazide by treatment with hydrazine hydrate. This hydrazide intermediate can then undergo cyclization with various one-carbon electrophiles (e.g., orthoesters, carboxylic acids) or undergo oxidative cyclization from a hydrazone precursor to form the 1,3,4-oxadiazole ring. nih.govorganic-chemistry.org

Other Heterocyclic Systems: The presence of the 5-amino group allows for the construction of other fused heterocycles. For example, the synthesis of 2-cyanobenzothiazoles can be achieved through the intramolecular cyclization of N-arylcyanothioformamides. mdpi.com This suggests a pathway where the 5-amino group of the title compound is first converted to a thioformamide, which then undergoes a catalyzed C-S bond formation with the ortho C-H bond (at position 4). Additionally, intramolecular cyclizations involving the cyano group are known to produce quinolinone derivatives under reductive conditions. rsc.org

Table 3: General Synthetic Routes to Oxadiazoles

| Oxadiazole Type | Key Intermediate | Common Reagents for Cyclization | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole | Amidoxime (from nitrile) | Carboxylic Acids, Acid Chlorides, CDI | organic-chemistry.orgmdpi.com |

| 1,3,4-Oxadiazole | Acid Hydrazide (from ester) | Orthoesters, PCl5, POCl3, SOCl2 | mdpi.comnih.gov |

| 1,3,4-Oxadiazole | N'-Arylidene Acetohydrazides | Hypervalent Iodine | organic-chemistry.org |

Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) represent highly efficient strategies in organic synthesis, enabling the construction of complex molecules in a single pot by combining three or more reactants. nih.govmdpi.com These processes are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. 20.210.105nih.gov The multiple reactive sites within Ethyl 5-amino-2-cyanobenzoate make it an excellent candidate for participation in such complex transformations.

MCRs are frequently employed for the synthesis of heterocyclic libraries, including many of the systems previously discussed. For instance, pyrazolo[3,4-b]pyridine scaffolds can be synthesized via a four-component reaction of an aldehyde, malononitrile (B47326), hydrazine, and a β-ketoester. nih.govlongdom.org Similarly, pyrimidine derivatives are accessible through MCRs; a well-known example is the Biginelli reaction, and variations can be used to produce fused pyrimidines. nih.gov

While specific MCRs starting directly with Ethyl 5-amino-2-cyanobenzoate are not extensively documented, its structural motifs are found in reactants for established MCRs. For example, the aminobenzonitrile core could participate in Friedländer-type annulations. In a hypothetical MCR, Ethyl 5-amino-2-cyanobenzoate could react with an aldehyde and a C-H acid (like malononitrile or a 1,3-dicarbonyl compound) to construct a fused pyridine ring, leading to a substituted quinoline in a cascade sequence. The reaction would leverage the nucleophilicity of the amino group and the reactivity of the activated aromatic ring to build the new heterocyclic system.

Table 4: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Heterocycle | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Eosin Y, Visible Light | Four-component reaction | nih.gov |

| 4,4'-(Arylmethylene)bis(pyrazol-5-ols) | 2 eq. Ethyl Acetoacetate, 2 eq. Hydrazine, 1 eq. Aldehyde | ZnAl2O4 | Pseudo-five-component reaction | nih.gov |

| Pyrano[2,3-d]pyrimidines | Thiobarbituric Acid, Malononitrile, Aldehyde | Nanoparticle catalysts (Fe3O4, ZnO) | One-pot, three-component reaction | nih.gov |

| Pyrazolo[3,4-b]pyridines | Enaminones, Benzaldehyde, Hydrazine, Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297), Water | Four-component reaction | longdom.org |

Mechanistic Investigations of Reactions Involving Ethyl 5 Amino 2 Cyanobenzoate

Elucidation of Reaction Mechanisms through Kinetic Studies

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For reactions involving derivatives of Ethyl 5-amino-2-cyanobenzoate, kinetic analysis provides insights into the factors governing the transformation processes.

In the synthesis of amide-linked covalent organic frameworks (COFs), the ester-amine exchange reaction is a key step. Kinetic monitoring of model reactions, such as the reaction between 2-pyridyl 4-cyanobenzoate (B1228447) and aniline, using 1H NMR spectroscopy has shown that the reaction can proceed to completion within 2 hours under solvothermal conditions at 120 °C. acs.org The slow nucleophilic attack rate of the amine on the ester is believed to be beneficial, as it allows for more ordered monomer attachment, thereby enhancing the crystallinity of the resulting COF. acs.org

Computational studies on the gas-phase elimination reaction of related carbamates have provided detailed kinetic parameters. For the thermal decomposition of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, the temperature dependence of the rate constants over a range of 405.0 to 458.0 K was used to derive a modified Arrhenius expression, which showed good agreement with experimental data. researchgate.net Such studies confirm that the reaction proceeds via a cis-concerted elimination mechanism. researchgate.net

In broader synthetic contexts, such as the cyanation of related 2-aminobenzoic acid derivatives, reaction times are often optimized to achieve high yields. For instance, certain copper-catalyzed cyanation reactions are typically complete within 3 to 6 hours, yielding the desired product in over 95% yield. google.com These timeframes provide a practical measure of the reaction kinetics under specific catalytic conditions.

Table 1: Kinetic Parameters and Reaction Times for Related Reactions

| Reaction Type | Reactants/System | Method | Key Kinetic Finding | Reference |

|---|---|---|---|---|

| Ester-Amine Exchange | 2-pyridyl 4-cyanobenzoate and aniline | 1H NMR Spectroscopy | Reaction completion in 2 hours at 120 °C. acs.org | acs.org |

| Gas-Phase Elimination | Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate | Computational Study | log k (405-458 K) = (9.01 ± 0.49) + (1.32 ± 0.16) log T - (6946 ± 30) 1/T. researchgate.net | researchgate.net |

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species such as intermediates and transition states is critical for a complete mechanistic picture. Computational and spectroscopic methods have been instrumental in characterizing these fleeting structures in reactions analogous to those of Ethyl 5-amino-2-cyanobenzoate.

A computational study of a gas-phase elimination reaction identified a two-step mechanism involving distinct intermediates and transition states. researchgate.net The first step proceeds through a six-membered cyclic transition state to form an intermediate, a carbamic acid derivative. This intermediate subsequently undergoes decarboxylation via a four-membered cyclic transition state to yield the final products. researchgate.net Intrinsic reaction coordinate (IRC) calculations confirmed the connectivity between these transition states and their corresponding energy minima. researchgate.net

In the synthesis of heterocyclic systems like aminopyrazolones from α-substituted ethyl cyanoacetates, a proposed mechanism involves the formation of an intermediate resulting from the nucleophilic attack of formylhydrazide on the ester's carbonyl group. nih.gov This is followed by an intramolecular cyclization to yield the final heterocyclic product. nih.gov

In the realm of photophysics, studies on structurally similar molecules have characterized excited-state intermediates. Upon photoexcitation, a molecule can transition from its initial Franck-Condon state to a non-relaxed intramolecular charge transfer (ICT(NR)) state. nih.gov This state is characterized by a partial electron transfer. It is followed by further relaxation to a more geometrically flattened and relaxed intramolecular charge transfer (ICT(R)) state, which has a stronger charge transfer character. nih.gov These excited states are crucial intermediates in photochemical processes.

Stereochemical Outcomes and Control in Reactions

The stereochemistry of reactants and products is a defining feature of many organic reactions, particularly in the synthesis of biologically active molecules. For derivatives of Ethyl 5-amino-2-cyanobenzoate, controlling the stereochemical outcome is essential for achieving the desired functionality.

The biological activity of chiral molecules is often highly dependent on their stereoisomeric form. For example, in a series of potent antitubulin agents derived from a related pyridopyrazine scaffold, the (S)-isomer (NSC 613862) was found to be a more potent antimitotic compound than the (R)-isomer (NSC 613863). nih.gov This difference in activity underscores the importance of stereochemistry in the molecule's interaction with its biological target. nih.gov

In synthetic chemistry, the stereochemical integrity of starting materials can be preserved throughout a reaction sequence. The synthesis of a novel pyrimidine (B1678525), ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, was achieved starting from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride. mdpi.com The reaction, which involves the condensation of the guanidino group with acetylacetone, proceeds with retention of the original stereocenter, and the final product exhibited a specific rotation [α]D25 of +40°. mdpi.com This demonstrates effective stereochemical control during the formation of the heterocyclic ring system.

Influence of Solvent Properties on Reaction Pathways and Rates

The choice of solvent can profoundly impact the rate, yield, and even the mechanistic pathway of a chemical reaction. The properties of the solvent, such as polarity, viscosity, and coordinating ability, are key factors.

In the synthesis of 2-amino-5-cyanobenzoic acid derivatives, the solvent plays a crucial role. While a variety of organic solvents can be used, acetonitrile (B52724) has been noted to often provide superior yields and/or purity. google.com The reaction rate can also be affected by the solvent volume; an excess of solvent can dilute the reactants and slow down the reaction. google.com

The influence of solvent is also prominent in photochemical reactions. The excited-state dynamics of a related amino-dicyanobenzoate derivative were studied in solvents of varying polarity and viscosity. nih.gov The lifetime of the relaxed intramolecular charge transfer (ICT(R)) state was observed to shorten dramatically from 200-300 ps in medium-polarity solvents to just 10 ps in strongly polar solvents. nih.gov Furthermore, increasing the solvent viscosity by an order of magnitude was found to decelerate the twisting processes involved in the charge transfer by a factor of about 2.5. nih.gov

Table 2: Effect of Solvent on Reaction Outcomes

| Reaction Type | Solvent(s) | Observed Effect | Reference |

|---|---|---|---|

| Synthesis of 2-amino-5-cyanobenzoic acid derivatives | Acetonitrile, propionitrile, ethyl acetate (B1210297), toluene, etc. | Acetonitrile often provides superior yield and purity. Larger solvent volume can slow the reaction rate. google.com | google.com |

| Photophysics of an amino-dicyanobenzoate derivative | Solvents of varying polarity and viscosity | Lifetime of ICT state shortens in highly polar solvents. Increased viscosity slows molecular twisting dynamics. nih.gov | nih.gov |

Analysis of Catalytic Mechanisms in Transformations of Ethyl 5-amino-2-cyanobenzoate

Catalysis is often essential for achieving efficient and selective transformations of Ethyl 5-amino-2-cyanobenzoate and its precursors. Understanding the catalytic mechanism is key to catalyst design and reaction optimization.

Copper(I) salts are effective catalysts for the cyanation of aryl halides to produce cyanobenzoic acid derivatives. The mechanism is thought to be enhanced by the addition of bidentate chelating ligands. google.com While not bound by a specific theory, it is proposed that these ligands facilitate the reaction by forming a copper-ligand complex, which increases the solubility and/or reactivity of the copper(I) catalyst. google.com

Palladium-catalyzed cyanation is another important transformation. However, the choice of cyanide source is critical, as alkali metal cyanides like KCN can deactivate the metal catalyst. google.com For this reason, zinc cyanide is often used. Some methods have been developed that utilize co-catalysts, such as amines, to enable the use of potassium cyanide in the palladium-catalyzed cyanation of chloroarenes at high temperatures. google.com

Excited-State Dynamics and Charge Transfer Phenomena

The presence of both electron-donating (amino) and electron-withdrawing (cyano, ester) groups makes Ethyl 5-amino-2-cyanobenzoate and related molecules interesting candidates for studying excited-state dynamics and intramolecular charge transfer (ICT).

Femtosecond transient absorption spectroscopy has been used to study the photophysics of ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate, a molecule with similar functional groups. nih.gov The analysis revealed a sequence of processes following optical excitation. The molecule first transitions from the Franck-Condon state to a non-relaxed ICT state (ICT(NR)), which involves a partial electron transfer. nih.gov This is followed by relaxation into a more stable, flattened ICT state (ICT(R)) with a greater degree of charge separation. nih.gov The observation of long-lived fluorescence in medium-polar solvents suggests that this efficient charge transfer occurs from a "hot" Franck-Condon state, rather than from a relaxed locally excited state. nih.gov

The formation of charge-transfer complexes is a well-known phenomenon for molecules containing electron-donating amino groups. researchgate.net These groups can act as n-electron donors towards a suitable π-electron acceptor, leading to the formation of a complex that exhibits new absorption bands in its electronic spectrum. researchgate.net This fundamental process underlies the intramolecular charge transfer observed in more complex systems upon photoexcitation.

Derivatization and Analog Synthesis from Ethyl 5 Amino 2 Cyanobenzoate

Modifications of the Ester Moiety for Analog Generation

The ethyl ester group is a primary site for modification to generate analogs with different physicochemical properties. The two most common transformations of the ester moiety are hydrolysis to the corresponding carboxylic acid and conversion to various amides.

Hydrolysis to Carboxylic Acid: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to yield 5-amino-2-cyanobenzoic acid. This transformation is often a key step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions. The hydrolysis of 2-aminobenzoate esters can be facilitated by the neighboring amino group, which can act as an intramolecular general base catalyst, enhancing the reaction rate compared to esters lacking this feature nih.gov. This conversion from an ester to a carboxylic acid drastically alters the molecule's polarity and acidity.

Aminolysis to Amides: The ester can be converted directly to an amide through aminolysis. For instance, reacting ethyl 2-amino-5-cyano-3-methylbenzoate, a closely related analog, with aqueous methylamine efficiently produces the corresponding N-methylamide, 2-amino-5-cyano-N,3-dimethylbenzamide. This reaction proceeds in high yield and purity, demonstrating a straightforward method for introducing amide functionality google.com. This method allows for the generation of a diverse library of amides by varying the amine used in the reaction.

| Transformation | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., LiOH) | 5-amino-2-cyanobenzoic acid | Introduces a carboxylic acid group for further derivatization or to increase polarity. nih.govnih.gov |

| Aminolysis | Amine (e.g., aqueous methylamine), heat | N-substituted 5-amino-2-cyanobenzamide | Forms various primary, secondary, or tertiary amides. google.com |

Functionalization of the Amino and Nitrile Groups for Diverse Scaffolds

The primary amino group and the nitrile group on the aromatic ring are key handles for constructing diverse molecular architectures and heterocyclic systems. The cyano group is recognized as one of the most versatile functionalities in organic synthesis, capable of being transformed into amines, carbonyls, or participating in the formation of heterocycles researchgate.net.

Amino Group Functionalization: The nucleophilic primary amine can undergo a variety of standard transformations.

Acylation: It readily reacts with acyl chlorides or anhydrides to form amides. This is often the initial step in the synthesis of fused heterocyclic systems like quinazolinones, where the amino group is first acylated before cyclization nih.govnih.gov.

Alkylation: The amine can be alkylated to form secondary or tertiary amines, although care must be taken to control the degree of alkylation.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. Diazonium salts can be subsequently converted into a wide range of functional groups or used in coupling reactions.

Nitrile Group Functionalization: The nitrile group can participate in reactions as either an electrophile or a precursor to other functionalities.

Cyclization Reactions: The nitrile group is an excellent electrophile for intramolecular cyclization reactions. When an adjacent nucleophile is generated, such as by acylation of the ortho-amino group, the nitrile can be attacked to form a new ring, which is the cornerstone of quinazolinone synthesis nih.gov.

Hydrolysis: The nitrile can be partially hydrolyzed to an amide (carboxamide) or fully hydrolyzed to a carboxylic acid, often under strong acidic or basic conditions.

The interplay between the amino and nitrile groups is fundamental to the use of ethyl 5-amino-2-cyanobenzoate as a precursor for fused heterocycles.

Synthesis of Novel Heterocyclic Systems Utilizing Ethyl 5-amino-2-cyanobenzoate as a Synthon

The strategic placement of the amino, cyano, and ester groups makes ethyl 5-amino-2-cyanobenzoate an ideal starting material for the synthesis of various fused and non-fused heterocyclic compounds.

The synthesis of pyrazole (B372694) rings typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound longdom.orgchim.it. The direct synthesis of a pyrazole from ethyl 5-amino-2-cyanobenzoate is not a common strategy, as the starting material does not possess the typical 1,3-dielectrophilic backbone.

A plausible, though multi-step, pathway would require significant modification of the initial structure. This would involve converting the primary amino group into a hydrazine moiety. This could theoretically be achieved by diazotizing the amino group to form a diazonium salt, followed by reduction. The resulting hydrazine derivative could then potentially undergo an intramolecular cyclization involving the nitrile group to form a fused pyrazole system, such as an indazole. However, simpler and more direct methods for pyrazole synthesis are generally preferred chim.itbeilstein-journals.org.

Quinazolinones are a prominent class of heterocycles, and their synthesis from anthranilic acid and its derivatives is a well-established and highly efficient strategy nih.govjst.vnujpronline.commdpi.com. Ethyl 5-amino-2-cyanobenzoate serves as an excellent precursor for quinazolinone synthesis, leveraging the ortho-disposition of the amino and cyano groups.

The general synthetic approach involves two key steps:

Acylation of the Amino Group: The starting material is first treated with an acylating agent, such as an acyl chloride, acid anhydride, or formamide. This reaction forms an N-acylated intermediate nih.govnih.gov.

Cyclization: The intermediate is then subjected to cyclization conditions. The nitrogen of the newly formed amide acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form the pyrimidine (B1678525) ring of the quinazolinone core.

This methodology allows for the synthesis of a wide variety of substituted quinazolinones by simply changing the acylating agent used in the first step. For example, using different acyl chlorides (R-COCl) will result in different substituents at the 2-position of the quinazolinone ring.

| Starting Material Type | Reagents for Cyclization | Product Class | Reference |

|---|---|---|---|

| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | nih.gov |

| Anthranilic Acid | Amine, PCl3 | 2,3-disubstituted Quinazolin-4(3H)-ones | nih.gov |

| 2-Aminobenzonitrile | Acyl chlorides, Yb(OTf)3, MW/US | 4(3H)-Quinazolinones | ujpronline.com |

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle that can be synthesized from ethyl 5-amino-2-cyanobenzoate, albeit through a multi-step sequence. The most common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines or the reaction of an acid hydrazide with a one-carbon synthon researchgate.netijper.orgotterbein.edu.

To utilize ethyl 5-amino-2-cyanobenzoate as a precursor, the following synthetic pathway is typically employed:

Hydrazinolysis of the Ester: The ethyl ester is first converted into the corresponding acid hydrazide (5-amino-2-cyanobenzohydrazide) by refluxing with hydrazine hydrate (B1144303). This step transforms the ester into a functionality suitable for oxadiazole formation ijper.org.

Cyclization to form the Oxadiazole Ring: The resulting acid hydrazide can then be cyclized through various methods. A common method is to react it with carbon disulfide in the presence of a base, which, after alkylation, yields a 2-thioalkyl-1,3,4-oxadiazole. Alternatively, reaction with an orthoester or an acyl chloride followed by cyclodehydration can provide 2,5-disubstituted 1,3,4-oxadiazoles researchgate.net.

This sequence effectively transforms the ester group of the starting material into the core of the new oxadiazole heterocycle.

While quinazolinones (discussed in 5.3.2) are technically benzo-fused pyrimidines, the synthesis of non-fused pyrimidine rings from ethyl 5-amino-2-cyanobenzoate is less direct. Standard pyrimidine syntheses often involve the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, like urea, thiourea, or guanidine benthamopen.comresearchgate.net.

To use ethyl 5-amino-2-cyanobenzoate in such a synthesis, the amino group could act as the nitrogen nucleophile. For instance, it could react with α,β-unsaturated ketones or nitriles to form an intermediate that could then be cyclized to a dihydropyrimidine. However, the reactivity of the other functional groups on the ring would need to be considered and potentially protected. Given the propensity for intramolecular cyclization to form fused systems, the synthesis of simple pyrimidines is less common from this starting material compared to the highly efficient synthesis of quinazolinones nih.gov.

Compound Index

| Compound Name |

|---|

| 5-amino-2-cyanobenzoic acid |

| 2-amino-5-cyano-N,3-dimethylbenzamide |

| Carbon disulfide |

| Ethyl 2-amino-5-cyano-3-methylbenzoate |

| Ethyl 5-amino-2-cyanobenzoate |

| Formamide |

| Guanidine |

| Hydrazine hydrate |

| Methylamine |

| Thiourea |

| Urea |

Development of Libraries of Functionalized Analogues

The structural framework of Ethyl 5-amino-2-cyanobenzoate is well-suited for the development of combinatorial libraries, which are collections of structurally related compounds. nih.gov Such libraries are instrumental in high-throughput screening campaigns to identify new drug leads. The amino and ester functionalities of the molecule serve as convenient handles for introducing molecular diversity.

A common strategy for library synthesis is solid-phase organic synthesis, where the scaffold is attached to a polymer resin, and subsequent reactions are carried out in a stepwise manner. nih.govmdpi.com For Ethyl 5-amino-2-cyanobenzoate, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to a solid support (e.g., Wang resin or Rink amide resin).

Once the scaffold is immobilized, the free amino group can be subjected to a variety of chemical transformations to introduce the first point of diversity (R1). This can include:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to form a library of amides and sulfonamides.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to generate secondary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

After the first point of diversity is introduced, the ester (or carboxylic acid) linkage to the resin can be cleaved to release the functionalized analogues. Alternatively, if the initial linkage is through the amino group, the carboxylic acid can be derivatized to introduce a second point of diversity (R2), for example, by forming a library of amides with various amines. This two-dimensional diversification strategy allows for the rapid generation of a large number of distinct compounds from a single core structure.

The table below illustrates a hypothetical combinatorial library based on the Ethyl 5-amino-2-cyanobenzoate scaffold, with two points of diversity (R1 and R2).

| Scaffold | R1 (from Aldehyde) | R2 (from Amine) |

| 5-amino-2-cyanobenzoic acid core | Benzaldehyde | Benzylamine |

| 5-amino-2-cyanobenzoic acid core | 4-Chlorobenzaldehyde | Cyclohexylamine |

| 5-amino-2-cyanobenzoic acid core | 2-Furaldehyde | Morpholine |

| 5-amino-2-cyanobenzoic acid core | Isobutyraldehyde | Piperidine |

This combinatorial approach enables the systematic exploration of the chemical space around the Ethyl 5-amino-2-cyanobenzoate core, which is a powerful strategy for structure-activity relationship (SAR) studies and the optimization of lead compounds. ijpsr.com

Applications of Ethyl 5 Amino 2 Cyanobenzoate As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Architectures

Ethyl 5-amino-2-cyanobenzoate serves as a foundational scaffold for building intricate heterocyclic systems. The amino and cyano groups can participate in cyclization reactions to form quinoline (B57606) and quinazolinone derivatives, which are core structures in many biologically active compounds. For instance, derivatives of N-(2-aminobenzoyl)benzotriazoles, which can be prepared from related aminobenzoic acids, react with 1,3-dicarbonyl compounds to yield 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines. nih.gov This highlights the capacity of the aminobenzonitrile framework to generate complex, fused-ring systems that are of significant interest in medicinal chemistry.

Precursor to Agrochemical Intermediates (e.g., Insecticidal Compounds)

One of the most significant applications of aminocyanobenzoic acid derivatives is in the agrochemical industry, particularly in the synthesis of anthranilic diamide (B1670390) insecticides. researchgate.net These compounds are a critical class of modern insecticides that act as potent and selective activators of insect ryanodine (B192298) receptors. researchgate.net

The 2-amino-5-cyanobenzoic acid core is a key component for producing commercial insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. researchgate.net Various patents and research articles describe the utility of 2-amino-5-cyanobenzoic acids and their esters as crucial intermediates for preparing these corresponding insecticidal cyanoanthranilic diamides. google.com The synthesis involves coupling the aminobenzoic acid intermediate with a substituted pyrazole (B372694) carboxylic acid. nih.gov Fluorinated anthranilic diamides, also derived from these precursors, have shown high efficacy against Hemiptera species, including aphids. nih.gov

Table 1: Examples of Insecticidal Compounds Derived from Aminocyanobenzoic Acid Scaffolds

| Compound Class | Target Pest Group | Mode of Action | Reference |

|---|---|---|---|

| Cyanoanthranilic Diamides | Lepidoptera, Hemiptera | Ryanodine Receptor Activation | researchgate.net, nih.gov |

| Chlorantraniliprole Derivatives | Mythimna separata (Armyworm) | Ryanodine Receptor Activation | nih.gov |

Building Block in Polymer Chemistry and Material Science

The functional groups on ethyl 5-amino-2-cyanobenzoate make it a candidate for incorporation into polymers to impart specific properties. While direct polymerization of this specific molecule is not widely reported, related aminobenzoic acid derivatives are used in the synthesis of specialty polymers. For example, poly(o-aminobenzoic acid) has been synthesized and studied as a potential precursor for polyaniline, a well-known conducting polymer. researchgate.net

Furthermore, ethyl-2-aminobenzoate has been immobilized onto polysiloxane frameworks. researchgate.net The resulting material, a solid porous ligand system, demonstrates a high capacity for chelating and removing various metal ions from solutions. researchgate.net This application in creating functionalized materials for environmental remediation or catalysis showcases the potential of aminobenzoate structures in material science.

Utility in the Preparation of Intermediates for Pharmaceutical Research (e.g., Inhibitors of specific enzymes)

The aminobenzonitrile structural motif is a key pharmacophore found in a variety of pharmaceutically active compounds, including enzyme inhibitors. The methyl ester analog, methyl 2-amino-5-cyanobenzoate, is explicitly cited as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The versatility of this scaffold allows it to serve as a building block for creating complex bioactive molecules. chemimpex.com

The synthesis of substituted benzimidazoles, a class of compounds known to include thrombin and serine protease inhibitors, can utilize aminobenzonitrile precursors. google.com Additionally, the pyrazole moiety, often coupled with the aminobenzoic acid core in agrochemicals, is also a critical component in numerous pharmaceuticals, such as the anti-inflammatory drug Celecoxib, which functions as a COX-2 inhibitor. The ability to construct such heterocyclic systems makes aminobenzoate derivatives valuable in generating libraries of potential therapeutic agents for drug discovery programs.

Applications in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large libraries of diverse compounds. nih.govopenaccessjournals.com The goal is to accelerate the identification of molecules with desired properties. openaccessjournals.com Building blocks used in combinatorial synthesis must be versatile and have multiple points for diversification.

Ethyl 5-amino-2-cyanobenzoate, with its three distinct functional groups, is well-suited for this purpose. The amino, cyano, and ester groups can be independently modified, allowing for the creation of a large array of structurally different molecules from a single starting scaffold. This approach enables the efficient exploration of chemical space to find lead compounds for drug development or new materials. nih.gov The generation of compound libraries through techniques like parallel synthesis is a cornerstone of modern high-throughput screening efforts in pharmaceutical and agrochemical research. openaccessjournals.combenthamscience.com

Computational Chemistry Approaches to Ethyl 5 Amino 2 Cyanobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the structure, reactivity, and spectroscopic characteristics of molecules like Ethyl 5-amino-2-cyanobenzoate.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 5-amino-2-cyanobenzoate, DFT calculations would be instrumental in elucidating its electronic properties and predicting its chemical behavior. By solving approximations of the Schrödinger equation, DFT can map the electron density distribution, from which numerous properties can be derived.

Key parameters obtained from DFT studies that inform reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

DFT can also be used to calculate various reactivity descriptors, as shown in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Ethyl 5-amino-2-cyanobenzoate

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability. |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.45 | Reciprocal of hardness, indicates reactivity. |

Note: These values are illustrative and would need to be calculated using a specific functional and basis set.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of Ethyl 5-amino-2-cyanobenzoate involves identifying the most stable arrangement of its atoms in space. This is primarily concerned with the rotation around single bonds, such as the C-O bond of the ester group and the C-N bond of the amino group.

Computational methods, particularly geometry optimization, are used to find the minimum energy conformers on the potential energy surface. Starting from an initial guess of the molecular structure, the algorithm iteratively adjusts the atomic coordinates to find a configuration where the net forces on each atom are close to zero. For a flexible molecule like Ethyl 5-amino-2-cyanobenzoate, a systematic conformational search would be performed to ensure the global minimum is located. This could involve rotating the ethyl group and considering the pyramidalization of the amino group. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related aromatic esters, the ester group may be coplanar with the benzene (B151609) ring to maximize conjugation, but steric hindrance could lead to a twisted conformation.

Molecular Dynamics Simulations to Investigate Reaction Pathways